REACTION_CXSMILES
|
C(N(C(C)C)CC)(C)C.[C:10]1([CH3:22])[CH:15]=[CH:14][C:13]([S:16]([N:19]=C=O)(=[O:18])=[O:17])=[CH:12][CH:11]=1.CNCCCNC.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1COCC1>[CH3:22][C:10]1[CH:11]=[CH:12][C:13]([S:16]([NH2:19])(=[O:18])=[O:17])=[CH:14][CH:15]=1
|
Name
|
carboxylic acid
|
Quantity
|
75.9 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
32 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
39 μL
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N=C=O)C
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
CNCCCNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Type
|
CUSTOM
|
Details
|
in an argon atmosphere, and the obtained mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
An aqueous layer was extracted with chloroform
|
Type
|
WASH
|
Details
|
An organic layer was washed with a saline solution, and it
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was then dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (chloroform:methanol=9:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77.5 mg | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 176.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |